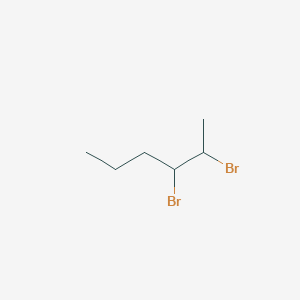

2,3-Dibromohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNCACSQVNDLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334856 | |

| Record name | 2,3-dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6423-02-5 | |

| Record name | 2,3-dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromohexane, mixture of diastereomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-dibromohexane. The document details the primary synthetic routes, including stereoselective methods, and presents a thorough compilation of its physical and spectroscopic properties. Detailed experimental protocols, data tables for easy comparison, and visualizations of reaction pathways are included to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a vicinal dihalide of significant interest in synthetic organic chemistry. Its two stereocenters give rise to a pair of diastereomers, the erythro and threo forms, each existing as a pair of enantiomers. This stereochemical complexity, coupled with the reactivity of the carbon-bromine bonds, makes this compound a versatile intermediate for the synthesis of a variety of organic compounds, including alkenes, alkynes, and other functionalized hexanes. This guide aims to provide a detailed resource on the synthesis and characterization of this compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 2-hexene (B8810679). The stereochemistry of the starting alkene (cis- or trans-2-hexene) dictates the stereochemical outcome of the product.

General Reaction Scheme

The overall reaction involves the addition of a bromine molecule across the double bond of 2-hexene.

Stereoselective Synthesis

The addition of bromine to alkenes typically proceeds via an anti-addition mechanism, leading to a predictable stereochemical outcome.

-

From (E)-2-Hexene (trans): The anti-addition of bromine to (E)-2-hexene results in the formation of the meso-like (2R,3S)- and (2S,3R)-2,3-dibromohexane, which are enantiomers of each other, collectively known as the threo diastereomer.

-

From (Z)-2-Hexene (cis): The anti-addition of bromine to (Z)-2-hexene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromohexane, known as the erythro diastereomer.[1][2]

Experimental Protocols

This protocol is based on the general procedure for the bromination of alkenes.

Materials:

-

(E)-2-Hexene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, 10%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-2-hexene (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in dichloromethane dropwise from the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

A more environmentally friendly method has been reported for the synthesis of this compound from cis-2-hexene (B1348261).[3]

Materials:

-

cis-2-Hexene

-

Potassium bromide (KBr)

-

Dipotassium (B57713) peroxodisulfate (K₂S₂O₈)

-

Water

Procedure:

-

In a reaction vessel, prepare an aqueous solution of potassium bromide and dipotassium peroxodisulfate.

-

Add cis-2-hexene to the aqueous solution.

-

Heat the mixture at 60 °C for 12 hours with stirring.

-

After cooling, the product can be extracted with a suitable organic solvent.

-

The organic layer is then washed, dried, and the solvent evaporated to yield the product. A reported yield for this method is 54% after chromatographic purification.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Br₂ | [4] |

| Molecular Weight | 243.97 g/mol | [4] |

| CAS Number | 6423-02-5 | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 90 °C at 16 mmHg | [4] |

| Density | 1.581 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.503 | [4] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available. The following data is a combination of computed values and expected ranges based on analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the diastereotopic nature of the protons adjacent to the stereocenters.

| Proton Assignment (Structure) | Expected Chemical Shift (ppm) | Multiplicity |

| -CH(Br)- | 4.0 - 4.5 | Multiplet |

| -CH₂- (adjacent to C-Br) | 1.8 - 2.2 | Multiplet |

| -CH₂- | 1.4 - 1.7 | Multiplet |

| -CH₃ (adjacent to C-Br) | 1.7 - 2.0 | Doublet |

| -CH₃ (terminal) | 0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the different carbon environments.

| Carbon Assignment (Structure) | Expected Chemical Shift (ppm) |

| -C(Br)- | 50 - 60 |

| -CH₂- (adjacent to C-Br) | 30 - 40 |

| -CH₂- | 20 - 30 |

| -C (terminal) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H and C-Br stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend | 1375 - 1470 | Medium |

| C-Br stretch | 500 - 650 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks.

| Fragment | Expected m/z | Notes |

| [C₆H₁₂Br₂]⁺ (M⁺) | 242, 244, 246 | Isotopic pattern for two Br atoms |

| [M - Br]⁺ | 163, 165 | Loss of one bromine atom |

| [M - HBr]⁺ | 162, 164 | Loss of hydrogen bromide |

| [C₄H₈Br]⁺ | 135, 137 | Fragmentation of the carbon chain |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The stereoselective synthesis via the bromination of 2-hexene isomers is the most common route, and a greener alternative has also been presented. The physicochemical and spectroscopic data provided herein will be a valuable resource for chemists working with this compound. Further research to obtain and publish high-resolution experimental spectra would be beneficial to the scientific community.

References

reactions of 2,3-Dibromohexane in organic chemistry

An In-depth Technical Guide to the Reactions of 2,3-Dibromohexane

Introduction

This compound is a vicinal dihalide, an organic compound featuring bromine atoms on adjacent carbons (C2 and C3) of a hexane (B92381) chain. Its chemical formula is C₆H₁₂Br₂.[1] The presence of two chiral centers at C2 and C3 gives rise to four distinct stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair, and the (2R,3S) and (2S,3R) enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. The stereochemistry of the starting material is critical as it dictates the stereochemical outcome of certain reactions. This guide explores the core reactions of this compound, focusing on elimination pathways: dehydrohalogenation to form alkynes and debromination to form alkenes.

Dehydrohalogenation: Synthesis of Hexynes

The treatment of this compound with a strong base results in a twofold elimination of hydrogen bromide (HBr), a reaction known as double dehydrohalogenation.[2] This process proceeds through two successive E2 (bimolecular elimination) reactions to yield an alkyne.[3][4]

Mechanism and Reagents

The reaction is typically carried out using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, or potassium hydroxide (B78521) (KOH) at high temperatures.[4] The mechanism involves two sequential E2 eliminations:

-

First E2 Elimination : The base abstracts a proton from a carbon adjacent to one of the bromine atoms (C1 or C4). Concurrently, a double bond forms between C2 and C3, and the first bromine atom is expelled as a bromide ion. This step forms a bromoalkene intermediate (e.g., 2-bromo-2-hexene).[4]

-

Second E2 Elimination : A second molecule of the base abstracts the remaining vinylic proton, leading to the formation of the alkyne triple bond and the expulsion of the second bromide ion.

Each E2 step requires an anti-periplanar conformation, where the abstracted proton and the leaving group (bromine) are oriented at a 180° dihedral angle.[5][6]

Caption: Double dehydrohalogenation of this compound proceeds via an E2 mechanism.

Products and Regioselectivity

The primary product of the dehydrohalogenation of this compound is the internal alkyne, 2-hexyne . However, the reaction conditions can influence the product distribution. When using sodium amide, which is a sufficiently strong base to deprotonate a terminal alkyne, isomerization of the initially formed 2-hexyne to the thermodynamically stable acetylide anion of 1-hexyne (B1330390) can occur.[7][8] An aqueous workup would then protonate this anion to yield 1-hexyne .[7] Consequently, two equivalents of base are required for the formation of an internal alkyne, while three equivalents are necessary to ensure the complete conversion to a terminal alkyne.[9][10]

| Reagent System | Predominant Product | Rationale |

| KOH / Ethanol (B145695) (High Temp) | 2-Hexyne | Favors the thermodynamically more stable internal alkyne. |

| NaNH₂ / liq. NH₃, then H₂O | 1-Hexyne (via isomerization) | Strong base shifts equilibrium to the terminal acetylide salt. |

Debromination: Stereospecific Synthesis of Alkenes

Vicinal dibromides can be converted to alkenes by treatment with zinc metal in a reaction known as debromination.[11][12] This reaction is notable for its high degree of stereospecificity.

Mechanism and Stereochemistry

The debromination with zinc dust proceeds via an anti-elimination mechanism.[13][14] The stereochemical outcome of the reaction is therefore dependent on the stereochemistry of the starting this compound diastereomer.

-

Erythro Diastereomers ((2R,3S) or (2S,3R)) : An anti-elimination from the erythro isomers, where the bromine atoms must be positioned anti-periplanar for reaction, leads to the formation of (Z)-2-hexene .

-

Threo Diastereomers ((2R,3R) or (2S,3S)) : An anti-elimination from the threo isomers similarly results in the formation of (E)-2-hexene .

Caption: Stereospecific debromination of this compound diastereomers.

Quantitative Data

| Starting Material (Analog) | Reagent | Product Distribution |

| meso-2,3-Dibromobutane (B1593828) | Zn | trans-2-butene (92%), cis-2-butene (B86535) (8%) |

| dl-2,3-Dibromobutane | Zn | cis-2-butene (89%), trans-2-butene (11%) |

Experimental Protocols

Protocol 1: Dehydrohalogenation to Synthesize 2-Hexyne

Objective: To synthesize 2-hexyne from this compound via double dehydrohalogenation using alcoholic potassium hydroxide.

Materials:

-

This compound (1.0 eq)

-

Potassium hydroxide (KOH) (2.5 eq)

-

Ethanol, absolute

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in absolute ethanol with gentle warming.

-

Once the KOH is dissolved, add this compound to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or pentane) three times.

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to isolate 2-hexyne.

Protocol 2: Stereospecific Debromination to Synthesize (E)- or (Z)-2-Hexene

Objective: To synthesize the corresponding alkene from a diastereomerically pure sample of this compound.

Materials:

-

(2R,3R)- or (2R,3S)-2,3-dibromohexane (1.0 eq)

-

Zinc dust (2.0 eq)

-

Glacial acetic acid

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask containing a stir bar, add zinc dust and glacial acetic acid.

-

Slowly add the selected diastereomer of this compound to the stirred suspension of zinc in acetic acid. The reaction may be exothermic; maintain the temperature with a water bath if necessary.

-

Stir the mixture at room temperature for 1-2 hours or until the starting material is consumed (monitor by TLC or GC). Some protocols may benefit from gentle heating or microwave irradiation to increase the reaction rate.[18][19]

-

Decant the liquid into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent like pentane.

-

Wash the organic layer carefully with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

-

Analyze the product using NMR and GC to confirm its stereochemistry ((E)- or (Z)-2-hexene). Further purification can be achieved by distillation if required.

References

- 1. This compound | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. echemi.com [echemi.com]

- 13. [Solved] Meso - 2, 3-dibromobutane when heated with zinc dust in methanol.. [askfilo.com]

- 14. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]

- 15. m.youtube.com [m.youtube.com]

- 16. During debromination of meso-2,3-dibromobutane, with `Zn` dust`//CH_(3)COOh` the major compound formed is- [allen.in]

- 17. organic chemistry - Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

stereoisomers of 2,3-Dibromohexane

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromohexane

Introduction

Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry, with profound implications in pharmacology and drug development. The biological activity of a chiral molecule can vary significantly between its different stereoisomeric forms, as they may interact differently with chiral biological targets like enzymes and receptors.[1] This guide provides a comprehensive technical overview of the stereoisomers of this compound, a halogenated alkane that serves as an excellent model for understanding stereochemical principles.

This compound (C₆H₁₂Br₂) possesses two chiral centers at carbon atoms C2 and C3. A chiral center is a carbon atom bonded to four different substituent groups.[2] For this compound, the substituents on C2 are a hydrogen atom, a bromine atom, a methyl group, and a bromobutyl group. The substituents on C3 are a hydrogen atom, a bromine atom, an ethyl group, and a bromopropyl group. The presence of these two stereocenters gives rise to a set of distinct stereoisomers, each with unique spatial arrangements and relationships.

The Four Stereoisomers of this compound

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers.[2] Since this compound has two chiral centers, it has a total of 2² = 4 possible stereoisomers. These are:

-

(2R, 3R)-2,3-dibromohexane

-

(2S, 3S)-2,3-dibromohexane

-

(2R, 3S)-2,3-dibromohexane

-

(2S, 3R)-2,3-dibromohexane

Unlike molecules such as 2,3-dibromobutane, this compound does not have a meso form. A meso compound is an achiral compound that has chiral centers and a plane of symmetry.[3] In this compound, the two chiral centers are not identically substituted (C2 is attached to a methyl group while C3 is attached to a propyl group), which precludes the possibility of an internal plane of symmetry. Therefore, all four stereoisomers are chiral.

Stereochemical Relationships

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

-

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[3] They have identical physical properties (e.g., boiling point, melting point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[4]

-

Diastereomers are stereoisomers that are not mirror images of each other.[4] They have different physical properties and can be separated by conventional laboratory techniques like distillation, recrystallization, or chromatography.[4]

-

For example, (2R, 3R)-2,3-dibromohexane is a diastereomer of (2R, 3S)-2,3-dibromohexane and (2S, 3R)-2,3-dibromohexane .[5]

-

The relationships between the stereoisomers can be visualized as follows:

Physicochemical Properties

Diastereomers have distinct physical properties, while enantiomers share identical physical properties apart from their optical rotation. The following table summarizes computed properties for this compound and its specific stereoisomers from the PubChem database. Experimental data for the isolated stereoisomers are not widely available in the public domain.

| Property | This compound (General)[7] | (2R,3R)-2,3-dibromohexane[8] | (2R,3S)-2,3-dibromohexane[9] |

| Molecular Weight | 243.97 g/mol | 243.97 g/mol | 243.97 g/mol |

| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ |

| XLogP3 | 3.5 | 3.5 | 3.5 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 | 0 |

| Rotatable Bond Count | 3 | 3 | 3 |

| Exact Mass | 241.93058 Da | 241.93058 Da | 241.93058 Da |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

| Heavy Atom Count | 8 | 8 | 8 |

| Kovats Retention Index | Not Available | 1102 (Semi-standard non-polar) | Not Available |

Experimental Protocols

Synthesis of this compound

A reported green chemistry approach for the synthesis of this compound involves the bromination of an appropriate precursor in an aqueous medium.[10]

-

Reaction: Bromination of 1-hexene.

-

Reagents:

-

Dipotassium peroxodisulfate (K₂S₂O₈)

-

Potassium bromide (KBr)

-

-

Solvent: Water

-

Procedure: The reaction is carried out by heating the reagents in water at 60°C for 12 hours.

-

Yield: A reported yield for this method is 54%.[10]

Separation and Analysis of Stereoisomers

Due to their similar physicochemical properties, the separation of dibromohexane isomers, particularly enantiomers, presents a significant analytical challenge. Gas chromatography (GC) is a powerful technique for this purpose. Diastereomers can often be separated on standard columns, while enantiomeric separation requires a chiral stationary phase.

A general workflow for the GC analysis is outlined below:

Protocol 1: Analysis on a Non-Polar GC Column

This method is suitable for separating dibromohexane isomers primarily based on their boiling points and is effective for separating diastereomers.[11]

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp rate: 10°C/min to 200°C.

-

Final hold: Hold at 200°C for 5 minutes.

-

-

Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

MS: Transfer line at 280°C, ion source at 230°C.

-

FID: 280°C.

-

Protocol 2: Analysis on a Mid-Polar GC Column

This method utilizes the polarity of the stationary phase to achieve separation based on both boiling point and dipole moment differences, potentially offering better resolution of diastereomers.[11]

-

Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Nitrogen.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: The specific temperature program should be optimized for the desired resolution. A typical starting point could be:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp rate: 8°C/min to 180°C.

-

Final hold: Hold at 180°C for 5 minutes.

-

-

Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS). The high electron affinity of halogenated compounds makes ECD a highly sensitive option.[11]

Note on Enantiomer Separation: To separate the enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)), a chiral GC column would be required. Alternatively, the mixture can be derivatized with a chiral reagent to form diastereomeric derivatives, which can then be separated on a non-chiral column.

Conclusion

This compound is a chiral molecule with two stereocenters, resulting in four distinct stereoisomers: a pair of threo enantiomers ((2R,3R) and (2S,3S)) and a pair of erythro enantiomers ((2R,3S) and (2S,3R)). The absence of an internal plane of symmetry means no meso form exists. The relationships between these isomers are defined by enantiomerism and diastereomerism, with each type of relationship having significant implications for their physical properties and potential for separation. While detailed experimental data on each pure stereoisomer is limited, established analytical protocols, particularly in gas chromatography, provide a robust framework for their separation and analysis. A thorough understanding of the stereochemistry of molecules like this compound is critical for professionals in chemical research and drug development, where the specific three-dimensional structure of a molecule dictates its biological function.

References

- 1. researchgate.net [researchgate.net]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 5. For each pair, give the relationship between the two compounds. M... | Study Prep in Pearson+ [pearson.com]

- 6. Solved (a) (2R,3S)-2,3-dibromohexane and | Chegg.com [chegg.com]

- 7. This compound | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexane, 2,3-dibromo-, threo | C6H12Br2 | CID 6430979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R,3S)-2,3-dibromohexane | C6H12Br2 | CID 92178681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,3-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromohexane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from typical ranges for similar chemical environments and should be considered as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (C1) | ~1.7 - 1.9 | Doublet | ~7 |

| -CHBr- (C2) | ~4.1 - 4.4 | Multiplet | - |

| -CHBr- (C3) | ~4.0 - 4.3 | Multiplet | - |

| -CH₂- (C4) | ~1.8 - 2.1 | Multiplet | - |

| -CH₂- (C5) | ~1.4 - 1.6 | Multiplet | - |

| -CH₃ (C6) | ~0.9 - 1.1 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~20 - 30 |

| C2 (-CHBr-) | ~55 - 65 |

| C3 (-CHBr-) | ~55 - 65 |

| C4 (-CH₂-) | ~30 - 40 |

| C5 (-CH₂-) | ~20 - 30 |

| C6 (-CH₃) | ~10 - 15 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C-H (alkane) | Bending | 1375 - 1470 | Medium |

| C-Br | Stretching | 500 - 650 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 242/244/246 | [C₆H₁₂Br₂]⁺ | Molecular ion peak with characteristic M, M+2, M+4 pattern for two bromine atoms. |

| 163/165 | [C₆H₁₂Br]⁺ | Loss of a bromine radical. |

| 85 | [C₆H₁₃]⁺ | Loss of both bromine atoms. |

| 57 | [C₄H₉]⁺ | Cleavage of the carbon chain. |

| 43 | [C₃H₇]⁺ | Cleavage of the carbon chain. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the clean salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument's software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification before analysis.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

-

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. Look for the molecular ion peak and characteristic isotopic patterns, especially for bromine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

physical and chemical properties of 2,3-Dibromohexane

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for professionals in research and development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables and key processes visualized through diagrams.

Physical and Chemical Properties

This compound is a halogenated hydrocarbon with the chemical formula C₆H₁₂Br₂.[1][2][3][4] It exists as a mixture of diastereomers. The physical properties of this compound are crucial for its handling, storage, and application in various chemical syntheses.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe laboratory practices.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Br₂ | [1][2][3][4] |

| Molecular Weight | 243.97 g/mol | [1][2][3][5] |

| Density | 1.581 g/mL at 25 °C | [1][4][6][7][8] |

| Boiling Point | 90 °C at 16 mmHg | [1][4][6][7][8] |

| Flash Point | 113 °C | [1][6][8] |

| Refractive Index | n20/D 1.503 | [1][4][6][7] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane (B92381) and toluene.[9][10] |

Chemical Properties

This compound exhibits reactivity typical of vicinal dihalides. Its chemical behavior is dominated by elimination and substitution reactions.

-

Dehydrohalogenation: A primary reaction of this compound is dehydrohalogenation when treated with a strong base, leading to the formation of bromohexenes and subsequently hexynes. The reaction pathway can be controlled by the choice of base and reaction conditions.

-

Substitution Reactions: The bromine atoms can be displaced by nucleophiles, although this is often in competition with elimination reactions.

-

Hydrolysis: Undergoes hydrolysis, which can be partial or complete, to yield corresponding alcohols and bromohydrins.[11]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct bromination of 2-hexene (B8810679). This reaction proceeds via an electrophilic addition mechanism.

Caption: Synthesis of this compound from 2-Hexene.

Key Chemical Reactions

The dehydrohalogenation of this compound is a synthetically useful reaction for the preparation of alkynes. The reaction typically proceeds in a stepwise manner.

Caption: Stepwise dehydrohalogenation of this compound.

Experimental Protocols

Synthesis of this compound from 2-Hexene

This protocol is based on the electrophilic addition of bromine to an alkene.

Materials:

-

2-Hexene

-

Bromine (Br₂)

-

Hexadecane (B31444) (or another inert solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexene in hexadecane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in hexadecane dropwise to the stirred solution of 2-hexene. The addition should be controlled to maintain the temperature and to observe the discharge of the bromine color.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.[6]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Characterization by ATR-FTIR Spectroscopy

This protocol outlines the general procedure for obtaining an infrared spectrum of a liquid sample like this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly set up and have completed their diagnostic checks.

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands. Expected characteristic peaks would include C-H stretching and C-Br stretching.[12]

Spectroscopic Data

-

¹³C NMR: The presence of two bromine atoms will significantly shift the signals of the carbons they are attached to, typically in the range of 40-60 ppm.

-

¹H NMR: The protons on the carbons bearing the bromine atoms will appear as multiplets, with their chemical shifts influenced by the neighboring alkyl groups.

-

IR Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a strong C-Br stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Safety and Handling

This compound is expected to be a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 6423-02-5 [chemicalbook.com]

- 5. This compound | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CAS#:6423-02-5 | Chemsrc [chemsrc.com]

- 8. 2,3-二溴己烷_密度_沸点_分子量_CAS号【6423-02-5】_化源网 [chemsrc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CAS 629-03-8: 1,6-Dibromohexane | CymitQuimica [cymitquimica.com]

- 11. Water is added to a sample of this compound.Some of the 2,3-dibromohe.. [askfilo.com]

- 12. benchchem.com [benchchem.com]

2,3-Dibromohexane CAS number and molecular structure

An In-depth Technical Guide to 2,3-Dibromohexane

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 6423-02-5[1][2][3][4][5]

Molecular Structure:

This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1][2][4][5] The structure consists of a six-carbon hexane (B92381) chain with bromine atoms substituted on the second and third carbon atoms.

-

IUPAC Name: this compound[5]

-

SMILES: CCCC(C(C)Br)Br[5]

-

InChI: InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3[5]

Stereochemistry: this compound has two chiral centers at carbons 2 and 3, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. These pairs of diastereomers are often referred to as threo and erythro isomers.

Physicochemical and Spectroscopic Data

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 243.97 g/mol | [1][2][5] |

| Density | 1.581 g/mL at 25°C | [1][3] |

| Boiling Point | 90°C at 16 mmHg | [1][3] |

| Flash Point | 113°C | [1][3] |

| Refractive Index (n20/D) | 1.503 | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Patterns |

| ¹H NMR | δ (ppm): 0.9-1.1 (t, 3H, -CH₃), 1.2-1.8 (m, 4H, -CH₂CH₂-), 1.8-2.0 (d, 3H, -CH(Br)CH₃), 4.1-4.5 (m, 2H, -CH(Br)CH(Br)-) |

| ¹³C NMR | δ (ppm): ~10-15 (-CH₂C H₃), ~20-30 (-C H₂CH₃), ~30-40 (-C H₂CH₂-), ~50-60 (-C H(Br)-), ~60-70 (-C H(Br)-) |

| Infrared (IR) | Wavenumber (cm⁻¹): 2850-3000 (C-H stretch), 1450-1470 (C-H bend), 690-515 (C-Br stretch)[6] |

| Mass Spectrometry (MS) | m/z: Molecular ion peaks at M, M+2, and M+4 in a ~1:2:1 ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Key fragmentation would involve the loss of Br atoms and cleavage of the C-C bond. |

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic addition of bromine (Br₂) to 2-hexene. The stereochemistry of the starting alkene (cis- or trans-2-hexene) will influence the stereochemistry of the resulting this compound product.[8] The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.[9]

Experimental Protocol: Bromination of trans-2-Hexene (B1208433)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

trans-2-Hexene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-2-hexene in dichloromethane.

-

Cool the flask in an ice bath to 0-5°C.

-

Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of trans-2-hexene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4][10] Continue the addition until a faint bromine color persists.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel to quench any excess bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via bromination of trans-2-hexene.

Reactivity and Potential Applications

Vicinal dibromides like this compound are versatile intermediates in organic synthesis. Their reactivity is dominated by the two carbon-bromine bonds.

-

Dehydrobromination: Treatment with a strong base can induce elimination reactions (E2 mechanism) to form bromoalkenes and subsequently alkynes.[11] The stereochemistry of the starting material and the reaction conditions will determine the regioselectivity and stereoselectivity of the elimination.

-

Substitution Reactions: The bromine atoms can be displaced by nucleophiles in substitution reactions (typically SN2), although elimination is often a competing reaction.

-

Hydrolysis: Under aqueous conditions, this compound can undergo hydrolysis to form bromohydrins and diols.[12]

In the context of drug development , halogenated alkanes are often used as building blocks or intermediates for the synthesis of more complex molecules. The bromine atoms can be readily converted to other functional groups, making this compound a potentially useful starting material for creating libraries of compounds for screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. This compound | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. This compound|lookchem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tsfx.edu.au [tsfx.edu.au]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Water is added to a sample of this compound.Some of the 2,3-dibromohe.. [askfilo.com]

An In-depth Technical Guide to 2,3-Dibromohexane

This technical guide provides a comprehensive overview of 2,3-Dibromohexane, including its chemical identity, physicochemical properties, and available synthetic methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2][3]

Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as different stereoisomers, such as (2R,3R)-2,3-dibromohexane and (2R,3S)-2,3-dibromohexane.[4][5]

Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

-

Hexane, 2,3-dibromo-, threo[4]

Physicochemical Properties

The following table summarizes the key quantitative data and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | [1][4][6] |

| Molecular Weight | 243.97 g/mol | [1][4][6] |

| Density | 1.581 g/mL at 25 °C | [8][9][10] |

| Boiling Point | 90 °C at 16 mmHg | [8][9][10] |

| Flash Point | 113 °C | [8] |

| Refractive Index | n20/D 1.503 | [8][9][10] |

| Vapor Pressure | 0.471 mmHg at 25°C | [8] |

| CAS Number | 6423-02-5 | [1][6] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of an alkene. A specific example is the reaction of cis-2-hexene.

Reaction:

cis-2-Hexene + Br₂ → this compound

Experimental Conditions:

One reported synthesis involves the reaction of the alkene with dipotassium (B57713) peroxodisulfate and potassium bromide in water. The reaction is carried out at 60°C for 12 hours, representing a green chemistry approach.[4]

A general process for preparing 2,3-dibromo-2-alkylalkanes involves reacting a 2-bromo-2-alkylalkane with bromine in the presence of HBr in a substantially anhydrous reaction system. This method is designed to inhibit the formation of tribromo-alkanes.[1]

Below is a generalized workflow for the synthesis of 2,3-dibromoalkanes from alkenes.

Applications in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound itself is a key intermediate in the synthesis of specific commercial drugs or that it plays a role in any known biological signaling pathways. Halogenated compounds are of significant interest in medicinal chemistry, and bromoalkanes can serve as versatile intermediates for the synthesis of more complex molecules. However, the focus is typically on the final, often more intricate, molecule rather than the simple alkyl halide precursor.

The primary contribution of compounds like this compound to potential drug development would likely be as a precursor or building block in the synthesis of larger, more complex molecules with potential biological activity.

The following diagram illustrates a conceptual relationship where a simple halogenated hydrocarbon could serve as a starting material for more complex, biologically active molecules that might interact with signaling pathways.

References

- 1. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]

- 2. This compound | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - C6H12Br2 | CSSB00009813282 [chem-space.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (2R,3S)-2,3-dibromohexane | C6H12Br2 | CID 92178681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dibromoalkene synthesis by bromination or substitution [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Chirality and Optical Activity of 2,3-Dibromohexane: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the stereochemical properties of 2,3-dibromohexane, a halogenated alkane featuring two chiral centers. It details the structure and relationship of its four stereoisomers, their expected optical activities, and the experimental methodologies for their synthesis, separation, and analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the stereoisomerism of chiral molecules.

Introduction to Chirality and Optical Activity

Chirality is a fundamental geometric property of molecules that results in non-superimposable mirror images.[1] These mirror-image isomers are known as enantiomers . Molecules that possess at least one chiral center, typically a carbon atom bonded to four different groups, will exhibit chirality.[1] Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light.

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[1] Enantiomers rotate light to an equal magnitude but in opposite directions.[1] A compound that rotates light clockwise is termed dextrorotatory (+) or d, while one that rotates light counter-clockwise is levorotatory (-) or l.[1] An equimolar mixture of two enantiomers, known as a racemic mixture , is optically inactive because the rotations cancel each other out.

Stereoisomers that are not mirror images of each other are called diastereomers .[1] Diastereomers arise in molecules with multiple chiral centers and have distinct physical and chemical properties, allowing for their separation by standard laboratory techniques like crystallization or chromatography.

Stereoisomers of this compound

The molecule this compound possesses two chiral centers at carbon atoms C2 and C3. Each carbon is bonded to four different groups:

-

C2: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a 3-bromo-butyl group (-CH(Br)CH₂CH₂CH₃).

-

C3: a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a 1-bromo-ethyl group (-CH(Br)CH₃).

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible.[2] Unlike molecules with identical substituents on both sides of the chiral centers (e.g., 2,3-dibromobutane), this compound lacks an internal plane of symmetry. Consequently, it does not have a meso form and all four possible stereoisomers exist.

The four stereoisomers are:

-

(2R, 3R)-2,3-dibromohexane

-

(2S, 3S)-2,3-dibromohexane

-

(2R, 3S)-2,3-dibromohexane

-

(2S, 3R)-2,3-dibromohexane

These isomers form two pairs of enantiomers and multiple diastereomeric relationships, as illustrated in the diagram below.

Quantitative Data: Optical Activity

The specific rotation, [α], is a fundamental physical constant for a chiral molecule and is defined by the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).[3]

| Stereoisomer | Configuration | Predicted Specific Rotation ([α]) |

| (2R, 3R)-2,3-dibromohexane | Threo | y |

| (2S, 3S)-2,3-dibromohexane | Threo | -y |

| (2R, 3S)-2,3-dibromohexane | Erythro | z |

| (2S, 3R)-2,3-dibromohexane | Erythro | -z |

Note: 'y' and 'z' represent the absolute magnitudes of specific rotation for the two different enantiomeric pairs. These values would need to be determined experimentally.

Experimental Protocols

Synthesis of this compound via Bromination of Hex-2-ene

The synthesis of this compound is typically achieved by the electrophilic addition of bromine (Br₂) across the double bond of hex-2-ene. This reaction proceeds via a cyclic bromonium ion intermediate, which results in the anti-addition of the two bromine atoms across the double bond.[4][5]

-

Starting with (E)-hex-2-ene will yield the threo enantiomers: (2R,3R)- and (2S,3S)-2,3-dibromohexane as a racemic mixture.

-

Starting with (Z)-hex-2-ene will yield the erythro enantiomers: (2R,3S)- and (2S,3R)-2,3-dibromohexane as a racemic mixture.

Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve (E)-hex-2-ene (1.0 eq) in an inert solvent (e.g., dichloromethane, CH₂Cl₂) and cool the flask in an ice bath (0°C). The reaction should be performed in a fume hood and protected from light to prevent radical side reactions.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred alkene solution. The characteristic red-brown color of bromine will disappear as it is consumed.

-

Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the reaction is complete.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine. Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromohexane. Further purification can be achieved by distillation or column chromatography.

Resolution of Enantiomers via Chiral Chromatography

Since this compound is a neutral haloalkane, classical resolution via diastereomeric salt formation is not feasible.[6][7] The most effective modern method for separating the enantiomers is chiral column chromatography (e.g., HPLC or GC).

Principle: Chiral chromatography utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation.

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For haloalkanes, columns based on cyclodextrin (B1172386) derivatives or chiral polymers are often effective.

-

Mobile Phase Optimization: Select an appropriate mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for HPLC) and optimize the flow rate to achieve baseline separation of the enantiomeric peaks.

-

Sample Preparation: Dissolve the racemic mixture of this compound (e.g., the threo pair from the synthesis in 4.1) in the mobile phase.

-

Injection and Elution: Inject the sample onto the chiral column. The two enantiomers will elute at different times.

-

Fraction Collection: Collect the fractions corresponding to each separated enantiomer peak as they exit the detector.

-

Analysis and Recovery: Analyze the purity of each collected fraction (enantiomeric excess) using the same chromatographic method. Combine the pure fractions for each enantiomer and remove the solvent to recover the isolated, enantiomerically enriched products.

Measurement of Optical Activity via Polarimetry

Methodology:

-

Sample Preparation: Accurately weigh a sample of the purified enantiomer (e.g., isolated (2R,3R)-2,3-dibromohexane) and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform (B151607) or ethanol) to obtain a precise concentration (c).

-

Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.

-

Measurement: Rinse and fill the sample cell (of known path length, l) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).[8] Repeat the measurement several times and calculate the average.

-

Calculation: Use the averaged observed rotation (α), the cell path length (l), and the concentration (c) to calculate the specific rotation [α] using the formula from Section 3.0.

Visualized Workflows and Principles

References

- 1. (2R,3S)-2,3-dibromohexane | C6H12Br2 | CID 92178681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. (2R,3S)-2,3-bromohexane exhibits rotation of | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Thermodynamic Stability of 2,3-Dibromohexane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the various conformers of 2,3-dibromohexane. Understanding the conformational preferences of halogenated alkanes is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This document outlines the key factors governing the stability of this compound conformers, presents available quantitative data and reasoned estimations based on analogous compounds, and details the experimental and computational methodologies used for such determinations.

Introduction to Conformational Analysis of this compound

This compound is a chiral molecule possessing two stereocenters (C2 and C3), leading to the existence of diastereomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). Rotation around the central C2-C3 bond gives rise to various staggered and eclipsed conformations for each diastereomer. The staggered conformations, which are significantly lower in energy than the eclipsed conformations, are the primary focus of this guide. These staggered conformers are primarily the anti and gauche forms, distinguished by the dihedral angle between the two bromine atoms.

The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Steric hindrance between bulky substituents generally disfavors gauche interactions, while electronic effects, such as dipole-dipole interactions and hyperconjugation, can either stabilize or destabilize certain conformations.

Conformational Analysis: Staggered Conformers

The primary staggered conformers of this compound are the anti-periplanar (dihedral angle of 180°) and the syn-clinal or gauche (dihedral angle of ±60°) conformations.

-

Anti Conformer: The bromine atoms are positioned as far apart as possible, minimizing steric repulsion. This is generally the most stable conformation for alkanes with bulky substituents.

-

Gauche Conformers: The bromine atoms are in closer proximity, leading to potential steric strain and dipole-dipole repulsion between the electron-rich bromine atoms. However, in some cases, attractive forces or stabilizing hyperconjugative interactions can influence their stability.

Due to the presence of a methyl group at C2 and a propyl group at C3, the conformational landscape is further complicated by interactions involving these alkyl groups.

Factors Influencing Conformational Stability

The thermodynamic stability of the conformers of this compound is governed by the interplay of the following factors:

-

Steric Hindrance: This is the repulsive interaction that occurs when atoms or groups are forced into close proximity. The bulky bromine atoms, as well as the methyl and propyl groups, contribute significantly to steric strain in the gauche conformers. The A-value, a measure of the steric bulk of a substituent in a cyclohexane (B81311) ring, can provide a qualitative understanding of these interactions. The A-value for a bromine atom is approximately 0.43 kcal/mol, while for a methyl group it is 1.74 kcal/mol and for an ethyl group (as a proxy for the propyl group) it is around 1.79 kcal/mol.[1] These values suggest that steric avoidance is a major driving force in determining the preferred conformation.

-

Dipole-Dipole Interactions: The C-Br bonds are polar, creating bond dipoles. In the gauche conformers, these dipoles are in closer proximity and can repel each other, leading to destabilization. In the anti conformer, the dipoles are opposed and their repulsion is minimized.

-

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In certain conformations, hyperconjugative interactions between C-H or C-C σ orbitals and the C-Br σ* anti-bonding orbitals can provide a stabilizing effect.

Quantitative Analysis of Conformer Stability

For 1,2-dibromoethane (B42909), the anti conformer is more stable than the gauche conformer, with a relatively small energy difference of approximately 0.2 kcal/mol. In the case of butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol due to the steric hindrance of the methyl groups.[2] For 2,3-dibromobutane, the anti conformation is also the most stable.[3]

Given the larger steric bulk of the propyl group in this compound compared to the methyl group in 2,3-dibromobutane, it is expected that the energy difference between the anti and gauche conformers of this compound will be more significant than that of 1,2-dibromoethane and likely comparable to or slightly greater than that of butane. The steric interactions between the bromine atom and the alkyl groups will further influence the relative energies.

Table 1: Estimated Relative Energies and Population of this compound Conformers at 298 K

| Conformer | Dihedral Angle (Br-C-C-Br) | Estimated ΔG° (kcal/mol) | Estimated Population (%) |

| Anti | 180° | 0 | ~70-80 |

| Gauche | ±60° | 0.8 - 1.2 | ~20-30 |

Note: These values are estimations based on data from analogous compounds and are intended for comparative purposes. Actual values may vary.

Experimental and Computational Methodologies

The determination of conformational equilibria and energy differences relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired.

-

Spectral Analysis: The coupling constants between the protons on C2 and C3 are carefully measured from the spectrum.

-

Conformer Population Calculation: The observed time-averaged coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (J_anti and J_gauche): J_obs = P_anti * J_anti + P_gauche * J_gauche where P_anti and P_gauche are the mole fractions of the anti and gauche conformers, respectively (P_anti + P_gauche = 1).

-

Energy Difference Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT * ln(K_eq) where K_eq = P_anti / P_gauche, R is the gas constant, and T is the temperature in Kelvin.

-

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, provide a theoretical means to investigate the structures and relative energies of conformers.

-

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of this compound.

-

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT with a basis set like 6-31G* or higher). This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The electronic energies of the optimized conformers are calculated at a high level of theory (e.g., coupled-cluster theory or a larger basis set DFT calculation) to obtain accurate relative energies.

-

Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

-

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Caption: Energy landscape showing the relative stabilities of the staggered (anti and gauche) and eclipsed conformers of this compound.

Caption: Workflow for the experimental (NMR) and computational determination of this compound conformer stability.

Conclusion

The thermodynamic stability of this compound conformers is primarily dictated by the minimization of steric strain, with the anti-periplanar conformation being the most stable due to the large spatial separation of the bulky bromine atoms and alkyl groups. While precise experimental data for this specific molecule is scarce, analysis of analogous compounds provides a strong basis for estimating the energetic landscape. The combination of NMR spectroscopy and computational chemistry offers a powerful and complementary approach for the detailed characterization of the conformational preferences of such halogenated alkanes. This understanding is fundamental for predicting the molecule's behavior and interactions in various chemical and biological systems, making it a critical consideration in drug design and materials science.

References

Computational Analysis of 2,3-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism in 2,3-Dibromohexane

The presence of two stereocenters at positions 2 and 3 of the hexane (B92381) chain results in the formation of two pairs of enantiomers: (2R,3R)- and (2S,3S)-dibromohexane, and (2R,3S)- and (2S,3R)-dibromohexane. The relationship between these stereoisomers is diastereomeric. PubChem entries identify the distinct stereoisomers, such as (2R,3S)-2,3-dibromohexane and the threo form, which corresponds to the (2R,3R) and (2S,3S) pair[1][2]. Understanding the spatial arrangement of the bromine atoms and alkyl groups in each stereoisomer is the first step in a comprehensive computational analysis.

The stereochemical relationships can be visualized as follows:

Computational Methodology: A Proposed Workflow

A robust computational study of this compound would involve a multi-step process to identify stable conformers and calculate their relative energies.

Conformational Search

The initial step is a thorough conformational search to identify all possible low-energy structures for each stereoisomer. This can be achieved using molecular mechanics force fields, which are computationally less expensive and suitable for exploring a large conformational space.

Quantum Mechanical Optimization and Energy Calculation

Following the initial search, the identified unique conformers should be subjected to geometry optimization and energy calculations using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common choice for such calculations, balancing accuracy and computational cost.

The following diagram illustrates a typical computational workflow:

Expected Quantitative Data

The primary output of such a computational study would be the relative energies of the stable conformers for each stereoisomer. This data allows for the determination of the most stable conformation and the population of each conformer at a given temperature using Boltzmann statistics.

Table 1: Hypothetical Relative Energies of (2R,3R)-2,3-Dibromohexane Conformers

| Conformer | Dihedral Angle (Br-C2-C3-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 1.2 |

| Gauche (-) | ~-60° | 1.2 |

Table 2: Hypothetical Relative Energies of (2R,3S)-2,3-Dibromohexane Conformers

| Conformer | Dihedral Angle (Br-C2-C3-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.5 |

| Gauche (+) | ~+60° | 0.00 |

| Gauche (-) | ~-60° | 0.2 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Experimental Correlation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational preferences of molecules in solution.[3] For this compound, the vicinal coupling constant (³J) between the protons on C2 and C3 is particularly informative. The magnitude of this coupling is related to the dihedral angle between the C-H bonds, as described by the Karplus equation.

By measuring the ³J value from the ¹H NMR spectrum, one can estimate the relative populations of the anti and gauche conformers. This experimental data can then be compared with the computationally predicted populations, providing a validation of the theoretical model. Diastereomers are expected to have distinct NMR spectra, allowing for their differentiation.[4]

Detailed Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of an appropriate hexene isomer. For instance, the reaction of trans-2-hexene (B1208433) with bromine would yield the (2R,3S) and (2S,3R) enantiomers, while the bromination of cis-2-hexene (B1348261) would produce the (2R,3R) and (2S,3S) pair.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a known amount of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals to determine proton ratios. Measure the vicinal coupling constant (³J) between the protons at C2 and C3.

Computational Protocol

-

Structure Building: Construct the initial 3D structures of the desired this compound stereoisomers.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF).

-

DFT Optimization: For each unique conformer identified, perform a geometry optimization using a DFT method such as B3LYP with the 6-31G(d) basis set.

-

Frequency Calculations: At the same level of theory, perform frequency calculations to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: Calculate the relative electronic and Gibbs free energies of all conformers.

-

Property Calculation: Use the optimized geometries to predict NMR chemical shifts and coupling constants, which can then be compared to experimental data.

Conclusion

While a dedicated, comprehensive computational study on this compound is yet to be published, this guide provides a clear roadmap for such an investigation. By combining computational chemistry with experimental NMR data, researchers can gain a detailed understanding of the conformational preferences and stereochemical properties of this molecule. This knowledge is fundamental for applications in stereoselective synthesis, reaction mechanism studies, and in the broader context of drug design and development where molecular shape and electrostatic potential are critical.

References

- 1. Hexane, 2,3-dibromo-, threo | C6H12Br2 | CID 6430979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,3S)-2,3-dibromohexane | C6H12Br2 | CID 92178681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

Environmental Fate of 2,3-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction